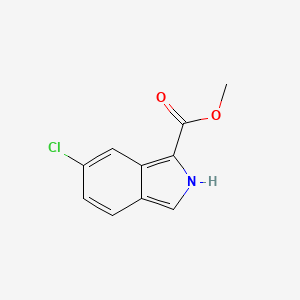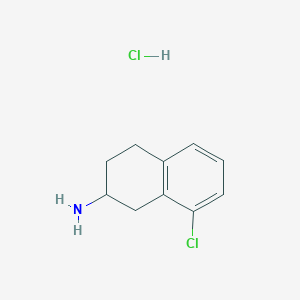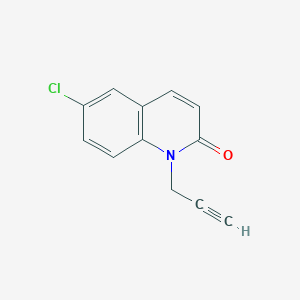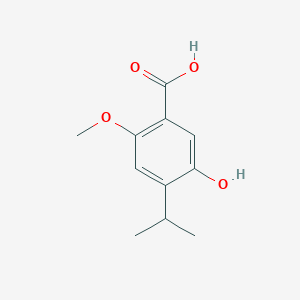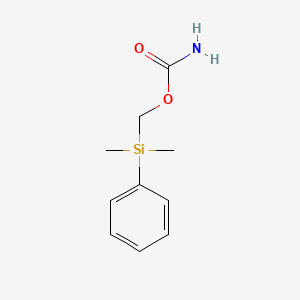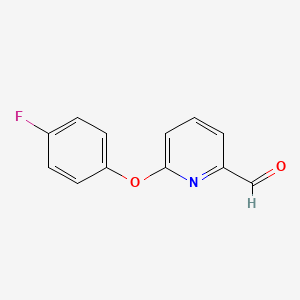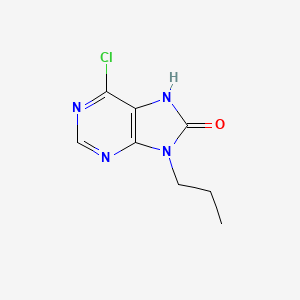
6-Chloro-9-propyl-7H-purin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-propyl-7H-purin-8(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. Purine derivatives are often studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-propyl-7H-purin-8(9H)-one typically involves the chlorination of a purine precursor followed by the introduction of a propyl group. Common synthetic routes may include:
Chlorination: Using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom.
Alkylation: Introducing the propyl group through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for purine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-propyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
6-Chloro-9-propyl-7H-purin-8(9H)-one may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules such as DNA and proteins.
Medicine: Exploring its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Using it as an intermediate in the synthesis of pharmaceuticals or other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-9-propyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.
Modulation of signaling pathways: Influencing cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-Propyladenine: Another purine derivative with a propyl group at a different position.
8-Chlorotheophylline: A chlorinated purine derivative with different substituents.
Uniqueness
6-Chloro-9-propyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C8H9ClN4O |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-9-propyl-7H-purin-8-one |
InChI |
InChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14) |
InChI Key |
QAQSHXZIPVCNGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=NC=N2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)

